2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
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Overview
Description
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused pyrimidine and indazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The nature of these equivalents determines the reaction conditions . One common approach is the cyclization of appropriate precursors under reflux conditions in solvents such as 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have been employed to understand its binding patterns and stability within protein-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole derivatives: These compounds also feature a fused heterocyclic structure and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-7-14-11(12-8)9-4-2-3-5-10(9)13-14/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
VDSQDGWKZOXLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C3C=CC=CC3=N2)N1 |
Origin of Product |
United States |
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